molecular formula C28H45Cl2NO6S B1588206 Thiamphenicol palmitate CAS No. 52628-58-7

Thiamphenicol palmitate

Cat. No.: B1588206
CAS No.: 52628-58-7
M. Wt: 594.6 g/mol
InChI Key: ROGLXKYZAOFGQO-AOYPEHQESA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Thiamphenicol palmitate plays a crucial role in inhibiting bacterial protein synthesis. It interacts with the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting protein synthesis . This interaction is primarily bacteriostatic but can be bactericidal at higher concentrations. This compound is less effective than chloramphenicol but is considered safer due to its reduced toxicity .

Cellular Effects

This compound affects various types of cells by inhibiting protein synthesis. In bacterial cells, it binds to the 50S ribosomal subunit, preventing the elongation of peptide chains . This inhibition disrupts essential cellular processes, leading to bacterial cell death. In eukaryotic cells, this compound can inhibit mitochondrial protein synthesis, which may lead to adverse effects such as bone marrow suppression .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the 50S ribosomal subunit of bacteria, specifically targeting the peptidyl transferase center . This binding prevents the transfer of amino acids to the growing peptide chain, thereby inhibiting protein synthesis. Additionally, this compound can be inactivated by bacterial enzymes such as chloramphenicol acetyltransferase, which acetylates the molecule and prevents it from binding to the ribosome .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable but can degrade under certain conditions. Long-term exposure to this compound in vitro can lead to the development of bacterial resistance, primarily through the production of acetyltransferase enzymes . In vivo studies have shown that this compound is excreted unchanged in laboratory animals, indicating its stability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively treats bacterial infections without significant adverse effects . At higher doses, this compound can cause toxic effects such as bone marrow suppression and gastrointestinal disturbances . In pigs, a dose of 30 mg/kg body weight is recommended for treating respiratory and intestinal infections .

Metabolic Pathways

This compound is metabolized primarily in the liver. Unlike chloramphenicol, this compound is not a substrate for hepatic microsomal enzyme glucuronyl transferase, resulting in its excretion mainly as the parent compound . This metabolic pathway reduces the risk of toxic metabolites and enhances the safety profile of this compound .

Transport and Distribution

This compound is well-absorbed when administered orally and is widely distributed throughout the body . It is highly lipid-soluble, allowing it to penetrate tissues and cells effectively. The compound is transported in the bloodstream and can cross cellular membranes to reach its target sites . This compound is also distributed to various tissues, including the liver, kidneys, and lungs .

Subcellular Localization

This compound localizes primarily in the cytoplasm of bacterial cells, where it binds to the ribosomes . In eukaryotic cells, it can also localize to the mitochondria, potentially inhibiting mitochondrial protein synthesis . This subcellular localization is crucial for its antibacterial activity and potential side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiamphenicol palmitate is synthesized by esterification of thiamphenicol with palmitic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes steps such as purification by recrystallization and drying under vacuum to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Thiamphenicol palmitate undergoes hydrolysis to release thiamphenicol and palmitic acid. This reaction is catalyzed by esterases in the body. Thiamphenicol itself can undergo various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Thiamphenicol and palmitic acid.

    Oxidation: Oxidized derivatives of thiamphenicol.

    Reduction: Reduced derivatives of thiamphenicol.

    Substitution: Substituted thiamphenicol derivatives.

Scientific Research Applications

Thiamphenicol palmitate has a broad spectrum of applications in scientific research:

Comparison with Similar Compounds

    Chloramphenicol: Thiamphenicol is a methyl-sulfonyl analogue of chloramphenicol.

    Florfenicol: A fluorinated derivative of thiamphenicol, used primarily in veterinary medicine.

Uniqueness: Thiamphenicol palmitate is unique due to its prodrug nature, which allows for better absorption and bioavailability. Unlike chloramphenicol, thiamphenicol has never been associated with aplastic anemia, making it a safer alternative .

Properties

IUPAC Name

[(1R,2R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-1-(4-methylsulfonylphenyl)propyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45Cl2NO6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(33)37-26(24(21-32)31-28(34)27(29)30)22-17-19-23(20-18-22)38(2,35)36/h17-20,24,26-27,32H,3-16,21H2,1-2H3,(H,31,34)/t24-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGLXKYZAOFGQO-AOYPEHQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(C1=CC=C(C=C1)S(=O)(=O)C)C(CO)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](C1=CC=C(C=C1)S(=O)(=O)C)[C@@H](CO)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H45Cl2NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200608
Record name (R-(R*,R*))-2-((Dichloroacetyl)amino)-3-hydroxy-1-(4-(methylsulphonyl)phenyl)propyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52628-58-7
Record name Hexadecanoic acid, 2-[(dichloroacetyl)amino]-3-hydroxy-1-[4-(methylsulfonyl)phenyl]propyl ester, [R-(R*,R*)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52628-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiamphenicol palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052628587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R-(R*,R*))-2-((Dichloroacetyl)amino)-3-hydroxy-1-(4-(methylsulphonyl)phenyl)propyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R-(R*,R*)]-2-[(dichloroacetyl)amino]-3-hydroxy-1-[4-(methylsulphonyl)phenyl]propyl palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.761
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name THIAMPHENICOL PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8Q4JN3YKM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of formulating Thiamphenicol Palmitate as a sustained-release microparticle dry powder for lung delivery?

A1: The research paper "Sustained-release microparticle dry powders of chloramphenicol palmitate or this compound prodrugs for lung delivery as aerosols" [] investigates the use of this compound in a specific drug delivery system. Formulating it as a sustained-release microparticle dry powder offers several potential benefits for lung delivery:

    Q2: How is this compound absorbed in the body?

    A2: The paper "Remarks on the in vitro hydrolysis and on the adsorption in the animals and man of a new synthetic ester: this compound." [] explores the absorption characteristics of this compound. While the abstract doesn't provide specific details on the absorption mechanism, it highlights that the study investigated:

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